
2-(2-ヒドロキシプロピル)ピリジン
概要
説明
1-Pyridin-2-ylpropan-2-ol is a chemical compound of interest in various scientific fields due to its unique molecular structure and properties.
Synthesis Analysis
- The synthesis of related compounds, such as 1-(pyridin-2-yl amino)methyl naphthalene-2-ol, involves Mannich condensation reactions using 2-aminopyridine, naphthalene-2-ol, and formaldehyde (Rajamani et al., 2019).
- Another related compound, 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, is synthesized using a two-step process involving NaH and 3-chloro-1,2-epoxypropane, followed by epoxy cleavage with phenylpiperazine (J. Hon, 2013).
Molecular Structure Analysis
- The molecular structure of these compounds typically features complex arrangements, such as planar N-atoms due to lone pair delocalization, affecting their basicity and intermolecular interactions (Rajamani et al., 2019).
Chemical Reactions and Properties
- The compounds in this family often exhibit the ability to form extensive hydrogen bonding interactions, which is significant for their potential applications in areas like antimicrobial activities (Rajamani et al., 2019).
Physical Properties Analysis
- The physical properties, such as the drying temperature range and thermogravimetric analysis, can be identified through methods like TG/DSC analysis, as seen in the study of related compounds (Rajamani et al., 2019).
Chemical Properties Analysis
- The chemical properties, particularly regarding reactivity and interactions with other molecules, are often explored through computational studies and molecular docking, which can provide insights into potential binding efficiencies and interaction mechanisms (Rajamani et al., 2019).
科学的研究の応用
新規化合物の合成
“2-(2-ヒドロキシプロピル)ピリジン”は、新規化合物の合成に使用できます。 例えば、医薬品化学における特権構造の設計に用いられてきました {svg_1}. 一連の新規2-(ピリジン-2-イル)ピリミジン誘導体を設計、合成し、その生物学的活性を評価しました {svg_2}.
抗線維化活性
“2-(2-ヒドロキシプロピル)ピリジン”を用いて合成された化合物は、有望な抗線維化活性を示しています {svg_3}. 例えば、6-(5-(p-トリルカルバモイル)ピリミジン-2-イル)ニコチン酸エチルと6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチン酸エチルは、それぞれIC50値が45.69μMおよび45.81μMで、有意な抗線維化活性を示しました {svg_4}.
コラーゲン発現の阻害
“2-(2-ヒドロキシプロピル)ピリジン”を用いて合成された化合物は、コラーゲン発現を効果的に阻害しました {svg_5}. この特性により、これらの化合物は、新規抗線維化薬の開発のための潜在的な候補となります {svg_6}.
ヒドロキシプロリン含有量の低減
これらの化合物は、インビトロで細胞培養培地のヒドロキシプロリン含有量も低下させました {svg_7}. これは、線維症疾患におけるタンパク質コラーゲンの主要な成分であるヒドロキシプロリンの蓄積を制御する可能性を示しています {svg_8}.
プラスミド調製における役割
“2-(2-ヒドロキシプロピル)ピリジン”とは直接関係ありませんが、ピリジン誘導体が、遺伝子をクローニング、転移、操作する能力のために、科学研究において重要な役割を果たしていることは注目に値します {svg_9}. これらは、さまざまな研究用途に不可欠なさまざまなプラスミド調製サイズで使用されます {svg_10}.
C–C結合の開裂
“2-(2-ヒドロキシプロピル)ピリジン”は、C–C結合の開裂をもたらす反応に関与することができます {svg_11}. この特性は、さまざまなN-(ピリジン-2-イル)アミドの合成に利用できます {svg_12}.
Safety and Hazards
将来の方向性
Pyridinone, a similar compound to 1-Pyridin-2-ylpropan-2-ol, has been found to have a wide range of pharmacological properties and has been used in the design of privileged structures in medicinal chemistry . This suggests that 1-Pyridin-2-ylpropan-2-ol could also have potential applications in drug discovery and other areas of medicinal chemistry .
特性
IUPAC Name |
1-pyridin-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMOMPUVNAWKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311006 | |
| Record name | α-Methyl-2-pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5307-19-7 | |
| Record name | α-Methyl-2-pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5307-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-2-pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Pyridinyl)-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



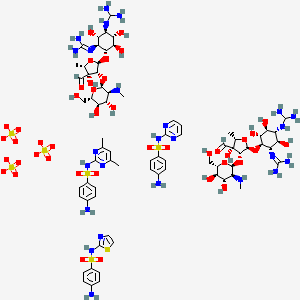
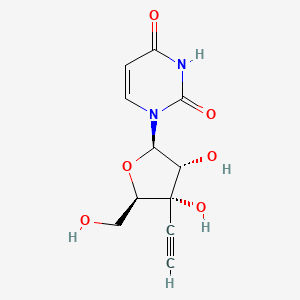


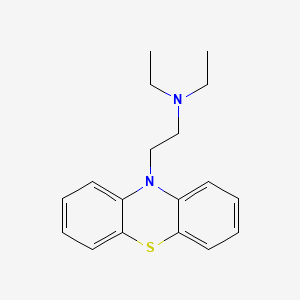
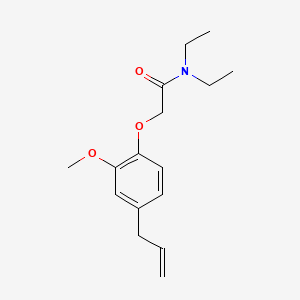

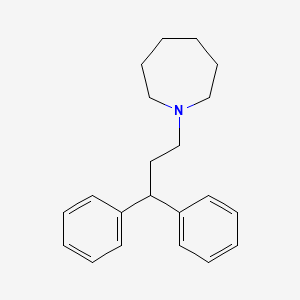


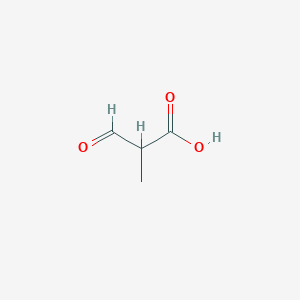
![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)